molecular formula C7H6N2O3 B15199604 4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one

4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B15199604
M. Wt: 166.13 g/mol
InChI Key: RBUQGQSNROFKBM-UHFFFAOYSA-N
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Description

4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a heterocyclic structure with hydroxyl substituents that contribute to its pharmacological properties and solubility profile. Recent scientific investigations have highlighted its potential in two key therapeutic areas: oncology and neurodegenerative disorders. In cancer research, the 1H-benzo[d]imidazole-4,7-dione structural motif has been identified as a critical chemotype for the development of novel transglutaminase 2 (TGase 2) inhibitors . Researchers have discovered that inhibitors based on this core structure can stabilize the p53 tumor suppressor protein by disrupting its complex with TGase 2, thereby inducing apoptosis in renal cell carcinoma cell lines . These findings position this compound as a promising lead for developing anticancer candidate drugs . Concurrently, benzimidazole derivatives bearing hydroxy and methoxy substituents are being explored as multi-target therapeutic agents for Parkinson's disease . These compounds demonstrate a compelling combination of monoamine oxidase-B (MAO-B) inhibition, neuroprotective effects, and radical-scavenging antioxidant activity in experimental models, such as protecting against H₂O₂-induced oxidative stress in neuronal cells . The presence of hydroxyl groups is crucial for the compound's ability to scavenge free radicals and mitigate oxidative damage, which is implicated in neurodegenerative cascades . Researchers can utilize this compound as a versatile building block for structure-activity relationship (SAR) studies or as a precursor for synthesizing more complex molecules targeting these pathways. The product is supplied for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

4,7-dihydroxy-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H6N2O3/c10-3-1-2-4(11)6-5(3)8-7(12)9-6/h1-2,10-11H,(H2,8,9,12)

InChI Key

RBUQGQSNROFKBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)NC(=O)N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours . Another method involves microwave-assisted synthesis, where the reaction mixture is heated in a microwave oven at specific irradiation power for a short duration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.

    Medicine: Due to its pharmacological properties, it is explored as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :
  • Antitumor Activity : The 5-sulfonamide derivatives (e.g., compound 5b) exhibit superior cytotoxicity (IC50 = 2.6 μM) against HCC1937 breast cancer cells compared to analogs with aliphatic or cyclohexanamine substituents . Hydroxyl groups at the 4- and 7-positions may reduce potency unless paired with complementary substituents.
  • Receptor Selectivity : Halopemide and related 1-(piperidin-4-yl) derivatives inhibit PLD2 but lack isoform selectivity, limiting therapeutic utility . In contrast, 5-sulfonamide derivatives show specificity for cancer cell apoptosis.
  • Antimicrobial vs. Antitumor Profiles : Modifications at the 1-position (e.g., piperidinyl groups) shift activity toward antimicrobial effects, highlighting the scaffold’s adaptability .

Structure-Activity Relationship (SAR) Trends

  • Position 5 : Sulfonamide substitution (e.g., compound 5b) enhances antitumor activity, likely due to improved target binding (e.g., tubulin or kinase inhibition) .
  • Positions 4 and 7: Hydroxyl groups may improve solubility but could sterically hinder interactions with hydrophobic enzyme pockets. In related compounds, hydroxylation at non-critical positions reduces efficacy unless part of a pharmacophore .
  • 1- and 3-Positions : Alkyl or aryl groups here often modulate pharmacokinetics (e.g., metabolic stability) but are less critical for direct cytotoxicity .

Mechanistic Insights

  • Apoptosis Induction : Compound 5b (5-sulfonamide) triggers dose-dependent apoptosis in HCC1937 cells (29% apoptosis at 20 μM) via caspase-3/7 activation .
  • Antimicrobial Action : 1-(Piperidin-4-yl) derivatives disrupt microbial membranes or enzyme systems, a divergent mechanism from antitumor analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one?

  • Answer : A base-promoted, transition-metal-free approach is often employed for synthesizing imidazolone derivatives. This method involves reacting amidines with ketones under alkaline conditions to form spiro-fused intermediates, which can be optimized for regioselectivity . Alkylation reactions using alkyl halides (e.g., dodecyl bromide) in the presence of catalysts like tetra-nn-butylammonium bromide are also effective for introducing substituents while preserving the benzimidazolone core .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (1^1H and 13^13C NMR) is essential for confirming hydrogen and carbon environments, particularly distinguishing between hydroxy and imidazolone protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared Spectroscopy (IR) identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) stretches. These techniques are complemented by single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. How can crystallographic tools like SHELXL and ORTEP-3 enhance structural analysis?

  • Answer : SHELXL refines small-molecule structures by optimizing parameters like bond lengths and angles, even for high-resolution or twinned data . ORTEP-3 generates graphical representations of thermal ellipsoids, aiding in visualizing molecular geometry and detecting structural anomalies (e.g., planar deviations in fused-ring systems) .

Advanced Research Questions

Q. How do substituents influence the stability and reactivity of this compound?

  • Answer : Hydroxy groups at positions 4 and 7 enhance hydrogen-bonding potential, increasing crystallinity but reducing solubility in non-polar solvents. Computational studies (e.g., DFT/B3LYP/6-31G*) can model electronic effects, predicting how substituents alter charge distribution and tautomeric equilibria . Experimentally, alkylation or aryl substitution (e.g., diphenyl groups) improves thermal stability, as evidenced by higher melting points in derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies in cytotoxicity assays (e.g., GI50_{50} values) often arise from variations in cell lines (e.g., MDA-MB-231 vs. MCF7), incubation times, or compound purity. Standardizing protocols (e.g., SRB assays at 48 hours) and validating purity via HPLC (>98%) are critical. Cross-referencing with structural analogs (e.g., 5-chloro derivatives) helps isolate substituent-specific effects .

Q. How can computational methods guide the design of derivatives with targeted properties?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and reactivity. Molecular docking simulations model interactions with biological targets (e.g., PLD inhibitors), prioritizing derivatives with optimized binding affinities. Retrosynthetic analysis tools (e.g., AI-driven route prediction) streamline one-step syntheses using commercial scaffolds .

Q. What experimental approaches validate hydrogen-bonding networks in crystalline forms?

  • Answer : X-ray crystallography identifies intermolecular interactions (e.g., N–H⋯O bonds forming inversion dimers). Hydrogen-bond metrics (bond lengths, angles) are refined using SHELXL, while Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H vs. C⋯H contacts). Thermal gravimetric analysis (TGA) correlates stability with packing efficiency .

Methodological Considerations

TechniqueApplicationExample from Evidence
NMR Assigning tautomeric formsDistinguishes between 1H and 3H configurations in imidazolone derivatives
DFT Predicting electronic propertiesB3LYP/6-31G* optimizes geometry and calculates HOMO-LUMO gaps
X-ray Diffraction Resolving planar deviationsDetects -0.013 Å deviation in fused-ring systems

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